(3S)-thiolan-3-ol
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Overview
Description
(3S)-thiolan-3-ol is an organic compound that belongs to the class of thiols It is characterized by a sulfur atom bonded to a hydroxyl group and a tetrahydrothiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-thiolan-3-ol typically involves the reduction of the corresponding sulfoxide or sulfone. One common method is the reduction of tetrahydrothiophene-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding sulfoxide or sulfone. This method allows for large-scale production with high yield and purity. The reaction conditions typically include the use of a suitable catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under pressure.
Chemical Reactions Analysis
Types of Reactions
(3S)-thiolan-3-ol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to form the corresponding thiolates using reducing agents like sodium borohydride (NaBH4).
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiolates
Substitution: Substituted thiophenes
Scientific Research Applications
(3S)-thiolan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its role as a ligand in enzyme-catalyzed reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (3S)-thiolan-3-ol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to changes in their activity. Additionally, the compound can participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Tetrahydrothiophene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Tetrahydrothiophene-3-one: Contains a carbonyl group instead of a hydroxyl group, leading to different reactivity and applications.
Thiophenol: Contains a phenyl group instead of a tetrahydrothiophene ring, resulting in different chemical properties.
Uniqueness
(3S)-thiolan-3-ol is unique due to the presence of both a thiol and a hydroxyl group, which allows it to participate in a wide range of chemical reactions. Its tetrahydrothiophene ring structure also imparts specific chemical properties that differentiate it from other thiols and thiophenes.
Properties
IUPAC Name |
(3S)-thiolan-3-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8OS/c5-4-1-2-6-3-4/h4-5H,1-3H2/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJYXNFYVCZIXQC-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC[C@H]1O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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